Amoxicillin(1-) -

Amoxicillin(1-)

Catalog Number: EVT-1597371
CAS Number:
Molecular Formula: C16H18N3O5S-
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amoxicillin(1-) is a penicillinate anion. It is a conjugate base of an amoxicillin.
Overview

Amoxicillin is a semi-synthetic antibiotic belonging to the penicillin class, primarily effective against a wide range of Gram-positive and Gram-negative bacteria. It is widely used in clinical settings for treating various infections, including respiratory tract infections, urinary tract infections, and skin infections. Amoxicillin is known for its stability in acidic environments, which enhances its bioavailability when administered orally.

Source

Amoxicillin is derived from 6-aminopenicillanic acid, which is a core structure of all penicillins. The synthesis of amoxicillin involves the acylation of 6-aminopenicillanic acid with p-hydroxyphenylglycine methyl ester.

Classification

Amoxicillin is classified as a beta-lactam antibiotic due to its characteristic beta-lactam ring structure. It is further categorized under aminopenicillins, which are known for their extended spectrum of activity compared to natural penicillins.

Synthesis Analysis

Methods

The synthesis of amoxicillin can be achieved through several methods, including:

  1. Enzymatic Synthesis: This method utilizes enzymes such as penicillin G acylase to catalyze the reaction between 6-aminopenicillanic acid and p-hydroxyphenylglycine methyl ester. This approach can be optimized for various parameters like temperature and substrate concentration to maximize yield .
  2. Chemical Synthesis: Traditional chemical synthesis involves the reaction of 6-aminopenicillanic acid with the acylating agent in a solvent medium. This method may require multiple steps and purification processes to obtain pure amoxicillin.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of amoxicillin consists of a beta-lactam ring fused with a thiazolidine ring and an amino group. The chemical formula is C16H19N3O5SC_{16}H_{19}N_{3}O_{5}S.

Data

  • Molecular Weight: 365.4 g/mol
  • Melting Point: Approximately 110-113 °C
  • Solubility: Soluble in water and methanol; practically insoluble in organic solvents like chloroform.
Chemical Reactions Analysis

Reactions

Amoxicillin undergoes several chemical reactions, including:

  1. Hydrolysis: In aqueous solutions, amoxicillin can hydrolyze to form 6-aminopenicillanic acid and p-hydroxyphenylglycine, especially under acidic or basic conditions.
  2. Acylation: The primary mechanism for synthesizing amoxicillin involves the acylation of 6-aminopenicillanic acid with p-hydroxyphenylglycine methyl ester.

Technical Details

The reaction kinetics can be modeled using differential equations that account for substrate concentrations and enzyme activity. Optimization studies often involve varying temperature profiles during batch reactions to achieve desired product concentrations while minimizing degradation .

Mechanism of Action

Process

Amoxicillin exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process that cross-links peptidoglycan layers.

Data

  • Target Bacteria: Effective against various strains of Streptococcus pneumoniae, Escherichia coli, and Haemophilus influenzae.
  • Minimum Inhibitory Concentration (MIC): Varies by organism but generally ranges from 0.5 to 8 µg/mL.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Amoxicillin typically appears as a white to pale yellow crystalline powder.
  • Odor: Odorless.
  • Taste: Bitter taste when dissolved.

Chemical Properties

  • pH: Solutions are typically neutral to slightly acidic.
  • Stability: Sensitive to hydrolysis; should be stored in dry conditions away from light.

Relevant data indicates that amoxicillin retains stability at room temperature but degrades rapidly in aqueous solutions at elevated temperatures or extreme pH levels .

Applications

Scientific Uses

Amoxicillin is extensively used in both human and veterinary medicine for treating bacterial infections. Its applications include:

  1. Clinical Use: Prescribed for infections such as otitis media, sinusitis, pneumonia, and urinary tract infections.
  2. Research Applications: Used in microbiological studies to understand resistance mechanisms in bacteria.
  3. Pharmaceutical Development: Investigated for formulation development in combination therapies to enhance efficacy against resistant strains.
Mechanisms of Action and Bacterial Targeting

Molecular Interactions with Penicillin-Binding Proteins (PBPs)

Amoxicillin(1-) exerts its bactericidal activity through precise molecular interactions with penicillin-binding proteins (PBPs), enzymes critical for the final stages of peptidoglycan biosynthesis. The β-lactam core of amoxicillin structurally mimics the D-alanyl-D-alanine terminus of peptidoglycan precursors, enabling irreversible acylation of the PBP active site serine residue. This covalent binding event disrupts the transpeptidation and carboxypeptidase activities of PBPs, preventing cross-linking of peptidoglycan strands and compromising cell wall integrity [1] [5].

The affinity profile of amoxicillin varies significantly across bacterial PBP isoforms, dictating its species-specific efficacy. In Streptococcus pneumoniae, amoxicillin demonstrates high affinity for PBP2x and PBP2b, essential proteins for septal and peripheral peptidoglycan synthesis respectively. This binding profile explains amoxicillin's exceptional activity against penicillin-susceptible pneumococci. Conversely, in Helicobacter pylori, the absence of a specific 30-32 kDa protein (designated PBP D) correlates strongly with amoxicillin resistance phenotypes. Resistant H. pylori strains exhibit altered PBP profiles where PBP D is undetectable, suggesting its role as a primary target [5].

Table 1: Amoxicillin Interactions with Key Penicillin-Binding Proteins

Bacterial SpeciesPBP TargetMolecular Weight (kDa)Biological FunctionAmoxicillin Affinity
Streptococcus pneumoniaePBP2x~82Transpeptidase (Septal)High (IC₅₀: 0.01-0.05 µg/mL)
Streptococcus pneumoniaePBP2b~78Transpeptidase (Peripheral)High (IC₅₀: 0.02-0.1 µg/mL)
Escherichia coliPBP3~70Septal peptidoglycan synthesisModerate (IC₅₀: 0.5-2 µg/mL)
Helicobacter pyloriPBP D30-32Unknown (Essential for susceptibility)Undetectable in resistant strains
Enterococcus faecalisPBP5~87Carboxypeptidase/TranspeptidaseLow (IC₅₀: 8-16 µg/mL)

The molecular basis of resistance frequently involves PBP alterations through either point mutations or acquisition of mosaic genes. Methicillin-resistant Staphylococcus aureus (MRSA) produces PBP2a (encoded by mecA), which exhibits markedly reduced β-lactam affinity due to a constricted active site that sterically hinders amoxicillin binding. Similarly, penicillin-resistant pneumococci accumulate mutations in the transpeptidase domains of PBP2x, PBP2b, and PBP1a, progressively reducing acylation efficiency [1] [6].

Beta-Lactamase Inhibition Strategies in Combinatorial Therapy

The efficacy of amoxicillin(1-) against β-lactamase-producing pathogens is strategically restored through combinatorial formulations with β-lactamase inhibitors. These inhibitors function as molecular decoys, forming irreversible complexes with serine β-lactamases through a mechanism analogous to suicide inhibition. Clavulanic acid, the prototypical inhibitor, undergoes ring opening by β-lactamases, generating a transient acyl-enzyme complex that subsequently rearranges to form stable cross-linked structures that permanently inactivate the enzyme [3] [4].

The evolution of β-lactamase inhibitors has progressed through distinct generations to counter expanding resistance mechanisms. First-generation inhibitors (clavulanate, sulbactam, tazobactam) effectively inhibit class A β-lactamases (e.g., TEM-1, SHV-1) but show limited activity against class C cephalosporinases and class D oxacillinases. Novel inhibitors including avibactam and vaborbactam exhibit expanded spectra by forming reversible carbamyl linkages with diverse β-lactamases. Avibactam demonstrates potent inhibition of class A (KPC), class C (AmpC), and some class D enzymes, while vaborbactam's cyclic boronic acid structure specifically targets KPC carbapenemases through transition state mimicry [4] [7] [8].

Table 2: Evolution of β-Lactamase Inhibitors in Amoxicillin Combinatorial Therapy

Inhibitor GenerationRepresentative AgentsTarget β-LactamasesResistance Mechanisms
First-Generation (1980s)Clavulanic acid, Sulbactam, TazobactamClass A (TEM-1, SHV-1, CTX-M), Some Class DHyperproduction, Porin loss, Efflux pumps
Second-Generation (2010s)Avibactam, RelebactamClass A (KPC), Class C (AmpC), Selected Class DMetallo-β-lactamases (NDM, VIM), OXA-48 variants
Boronate-BasedVaborbactamClass A (KPC), Class CMutations in Ω-loop (KPC-3)
Dual Inhibitor TherapyAvibactam + AztreonamClass B Metallo-β-lactamasesLimited clinical reports

Experimental evolution studies reveal that the amoxicillin-to-inhibitor ratio critically determines resistance trajectories. Traditional high-amoxicillin formulations (e.g., 16:1 ratio) rapidly select for Escherichia coli strains with increased β-lactamase expression through plasmid copy number amplification or promoter mutations. In contrast, formulations with higher clavulanate ratios (e.g., 2:1) suppress β-lactamase-mediated resistance by saturating the enzyme pool, instead selecting for non-enzymatic mechanisms like porin mutations at substantially slower rates [7]. This pharmacological principle underpins the development of next-generation combinations such as ceftazidime/avibactam and meropenem/vaborbactam, which maintain inhibitor excess to protect partner β-lactams.

Bacteriolytic Activity Dynamics in Gram-Positive vs. Gram-Negative Pathogens

The bacteriolytic efficacy of amoxicillin(1-) exhibits fundamental differences between Gram-positive and Gram-negative pathogens, primarily dictated by structural variations in cell envelope architecture. In Gram-positive organisms such as Streptococcus pyogenes and Enterococcus faecalis, the absence of an outer membrane permits direct amoxicillin diffusion to PBPs embedded within the thick peptidoglycan layer. This structural accessibility translates to rapid PBP inhibition, triggering autolysin-mediated cell lysis typically within 1-2 generations [1].

Conversely, Gram-negative pathogens including Haemophilus influenzae and Escherichia coli present formidable permeability barriers. Amoxicillin must first traverse the outer membrane via porin channels (e.g., OmpF/C in Enterobacteriaceae) before encountering periplasmic β-lactamases and efflux systems. The narrow porin channels impose size exclusion limitations, with amoxicillin's molecular weight (365.4 g/mol) and zwitterionic properties permitting moderate permeability. However, mutations reducing porin expression (e.g., OmpF downregulation in E. coli) can decrease amoxicillin influx by 60-80%, significantly elevating resistance thresholds. Once in the periplasm, amoxicillin faces enzymatic destruction by β-lactamases or efflux via resistance-nodulation-division (RND) pumps like AcrAB-TolC [1] [7].

Table 3: Differential Bacteriolytic Activity in Pathogenic Bacteria

Bacterial CharacteristicGram-Positive PathogensGram-Negative Pathogens
Cell Envelope StructureThick peptidoglycan (30-100nm), No outer membraneThin peptidoglycan (7-8nm), Asymmetric outer membrane
Primary Permeability BarrierPeptidoglycan mesh (2-50nm pores)Outer membrane (Porin-limited)
Amoxicillin Uptake RateRapid (Diffusion coefficient: 4.7×10⁻⁶ cm²/s)Moderate (Dependent on porin expression)
Key Resistance DeterminantsAltered PBPs, Beta-lactamase (rare)Beta-lactamases, Porin mutations, Efflux pumps
Lysis Kinetics Post-ExposureRapid (30-90 min)Delayed (2-4 generations)
Representative Susceptible SpeciesStreptococcus pneumoniae, Streptococcus pyogenesHaemophilus influenzae, Escherichia coli (non-ESBL)

The bacteriolytic kinetics further diverge between these bacterial classes. Gram-positive organisms exhibit rapid osmotic lysis following PBP inhibition due to high internal turgor pressure (20-30 atm) and exposed peptidoglycan. Gram-negative lysis is comparatively delayed and often incomplete due to their more complex envelope structure and lower turgor pressure (5-10 atm). Additionally, the outer membrane remnants can persist as "ghost cells" even after peptidoglycan destruction, complicating bactericidal assessments [1] [10].

Synergistic Effects with Adjuvant Antimicrobial Agents

Amoxicillin(1-) demonstrates clinically significant synergism when co-administered with mechanistically distinct antimicrobial agents, overcoming resistance through simultaneous targeting of complementary bacterial pathways. These synergistic relationships are quantitatively defined by fractional inhibitory concentration indices (FICIs) ≤0.5, indicating four-fold reductions in individual MICs [4] [6].

β-Lactam Combination Synergies: Amoxicillin exhibits supra-additive effects when paired with cephalosporins or carbapenems through complementary PBP targeting. For instance, amoxicillin and cefotaxime synergize against penicillin-intermediate pneumococci by simultaneously inhibiting PBP2x and PBP2b. Similarly, the amoxicillin-meropenem combination demonstrates synergy against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae when protected by β-lactamase inhibitors. The dual β-lactam approach saturates PBP binding sites while overwhelming β-lactamase capacity [4] [8].

Non-β-Lactam Adjuvants: Beyond classical combinations, amoxicillin synergizes with diverse antimicrobial classes:

  • Efflux Pump Inhibitors: Phenylalanine-arginine β-naphthylamide (PAβN) potentiates amoxicillin against Pseudomonas aeruginosa by inhibiting MexAB-OprM efflux, reducing amoxicillin MICs from >256 µg/mL to 32 µg/mL [3].
  • Biofilm Disruptors: N-acetylcysteine (NAC) enhances amoxicillin penetration into Staphylococcus epidermidis biofilms by degrading extracellular DNA matrices, reducing viable counts by 3-4 log units compared to monotherapy [3].
  • Metabolically Active Agents: The amoxicillin-metronidazole combination exploits anaerobic metabolism in Helicobacter pylori, where metronidazole's nitro-reduction generates cytotoxic intermediates that complement amoxicillin's cell wall disruption [4] [6].

Emerging research reveals that amoxicillin may exhibit polypharmacological effects beyond PBP inhibition. In silico analyses predict significant binding affinity (Kd = 2.3-7.8 µM) between amoxicillin analogues and DNA gyrase B, particularly in Escherichia coli. This unexpected targeting of replication machinery suggests potential dual-mechanism activity, providing a molecular basis for observed synergies with fluoroquinolones. Molecular dynamics simulations indicate that the β-lactam core interacts with gyrase B's ATP-binding pocket through hydrogen bonding with Asp73 and hydrophobic contacts with Ile78, mirroring novobiocin's binding mode [9].

Table 4: Clinically Significant Synergistic Combinations with Amoxicillin

Adjuvant ClassExemplary AgentsMechanistic BasisTarget Pathogens
β-Lactamase InhibitorsClavulanate, Sulbactam, AvibactamSuicide inhibition of β-lactamasesESBL-producing Enterobacteriaceae
Protein Synthesis InhibitorsGentamicin (initial exposure)Enhanced amoxicillin uptake during membrane damageEnterococcus faecalis endocarditis
DNA Synthesis InhibitorsCiprofloxacinComplementary targeting of replication/divisionPseudomonas aeruginosa biofilms
Cell Membrane DisruptorsColistinOuter membrane permeabilizationCarbapenem-resistant Acinetobacter
Nitroheterocyclic CompoundsMetronidazoleAnaerobic activation complements cell wall damageHelicobacter pylori

These synergistic relationships extend beyond direct microbial killing to resistance modulation. Subinhibitory amoxicillin concentrations reduce spontaneous mutation frequencies to rifampicin by 50-70% in Staphylococcus aureus through suppression of the SOS response. Similarly, adjuvant combinations with amoxicillin diminish the selective advantage of β-lactamase amplification, steering resistance evolution toward less efficient mechanisms like porin loss. This evolutionary steering effect provides a strategic rationale for deploying amoxicillin-adjuvant combinations even when monotherapy MICs suggest susceptibility [3] [7].

Properties

Product Name

Amoxicillin(1-)

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C16H18N3O5S-

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/p-1/t9-,10-,11+,14-/m1/s1

InChI Key

LSQZJLSUYDQPKJ-NJBDSQKTSA-M

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)[O-])C

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